molecular formula C12H17Cl2NO3S B288265 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide

Cat. No. B288265
M. Wt: 326.2 g/mol
InChI Key: BMLTXWLQTUNRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.

Scientific Research Applications

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to insecticides. 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide has also been used in the development of new insect repellents and insecticides.

Mechanism of Action

The exact mechanism of action of 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide is not fully understood. It is believed that 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide works by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and animals. 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide may also interfere with the insect's sense of smell, making it difficult for them to locate their prey.
Biochemical and Physiological Effects:
3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in insects, as well as the permeability of their cell membranes. 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide has also been shown to affect the nervous system of insects, causing paralysis and death.

Advantages and Limitations for Lab Experiments

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. It is relatively easy to synthesize and can be used in a laboratory setting to study the behavior of insects. However, 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide does have some limitations. It can be toxic to certain species of animals and may have negative effects on the environment.

Future Directions

There are a number of future directions for research on 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide. One area of research is the development of new insect repellents and insecticides that are more effective and less toxic than 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide. Another area of research is the study of the long-term effects of 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide exposure on humans and animals. Additionally, researchers are exploring the use of 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide in the development of new drugs for the treatment of insect-borne diseases such as malaria and Zika virus.
In conclusion, 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide, or 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide, is a widely used insect repellent that has been extensively studied for its insect repellent properties. Its synthesis method is relatively simple and it has a variety of scientific research applications. 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research that continue to be explored by scientists around the world.

Synthesis Methods

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide is synthesized using a reaction between 3,4-dichloroaniline and ethyl alcohol. The reaction is catalyzed by sulfuric acid and the resulting product is then treated with diethylamine to form 3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

Product Name

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide

Molecular Formula

C12H17Cl2NO3S

Molecular Weight

326.2 g/mol

IUPAC Name

3,4-dichloro-2-ethoxy-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C12H17Cl2NO3S/c1-4-15(5-2)19(16,17)10-8-7-9(13)11(14)12(10)18-6-3/h7-8H,4-6H2,1-3H3

InChI Key

BMLTXWLQTUNRCU-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OCC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

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